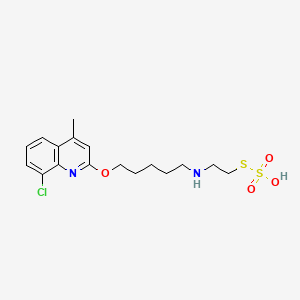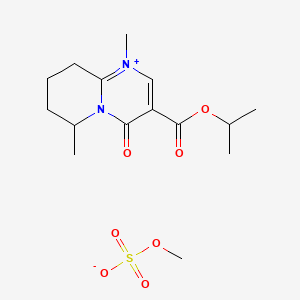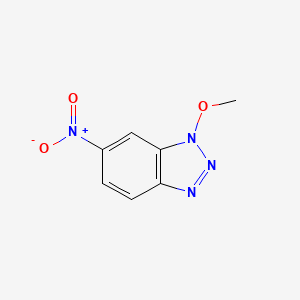![molecular formula C5H14OSSi B14674066 Ethanethiol, 2-[(trimethylsilyl)oxy]- CAS No. 37515-85-8](/img/structure/B14674066.png)
Ethanethiol, 2-[(trimethylsilyl)oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanethiol, 2-[(trimethylsilyl)oxy]- is an organosilicon compound with the molecular formula C5H14OSSi. It is a derivative of ethanethiol where the hydrogen atom of the hydroxyl group is replaced by a trimethylsilyl group. This compound is known for its unique properties and is used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethanethiol, 2-[(trimethylsilyl)oxy]- can be synthesized through the reaction of ethanethiol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride.
Industrial Production Methods: In an industrial setting, the production of ethanethiol, 2-[(trimethylsilyl)oxy]- involves the use of large-scale reactors where ethanethiol and trimethylsilyl chloride are mixed in the presence of a suitable base. The reaction mixture is then purified through distillation or chromatography to obtain the desired product.
Types of Reactions:
Oxidation: Ethanethiol, 2-[(trimethylsilyl)oxy]- can undergo oxidation reactions to form disulfides or sulfoxides.
Reduction: It can be reduced to form ethanethiol.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Disulfides or sulfoxides.
Reduction: Ethanethiol.
Substitution: Various substituted ethanethiol derivatives.
Wissenschaftliche Forschungsanwendungen
Ethanethiol, 2-[(trimethylsilyl)oxy]- has several applications in scientific research:
Chemistry: It is used as a protecting group for thiols in organic synthesis.
Biology: It can be used in the modification of biomolecules.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethanethiol, 2-[(trimethylsilyl)oxy]- involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates and facilitate the formation of desired products in chemical reactions. The molecular pathways involved include nucleophilic substitution and oxidation-reduction reactions.
Vergleich Mit ähnlichen Verbindungen
Ethanethiol: The parent compound without the trimethylsilyl group.
2-(Trimethylsilyl)ethanol: A similar compound where the thiol group is replaced by a hydroxyl group.
Uniqueness: Ethanethiol, 2-[(trimethylsilyl)oxy]- is unique due to the presence of both a thiol and a trimethylsilyl group, which imparts distinct reactivity and stability compared to its analogs. The trimethylsilyl group provides steric protection and enhances the compound’s utility in various synthetic applications.
Eigenschaften
CAS-Nummer |
37515-85-8 |
|---|---|
Molekularformel |
C5H14OSSi |
Molekulargewicht |
150.32 g/mol |
IUPAC-Name |
2-trimethylsilyloxyethanethiol |
InChI |
InChI=1S/C5H14OSSi/c1-8(2,3)6-4-5-7/h7H,4-5H2,1-3H3 |
InChI-Schlüssel |
HTHGXLACOYESSV-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OCCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3'-O-Acetyl-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine](/img/structure/B14673997.png)
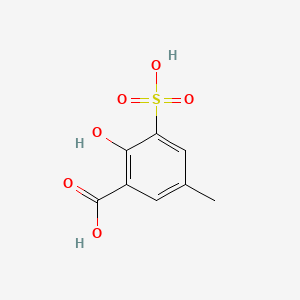
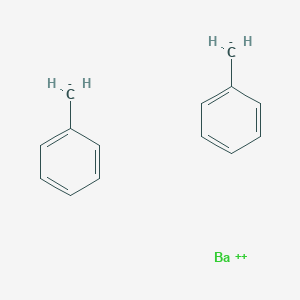
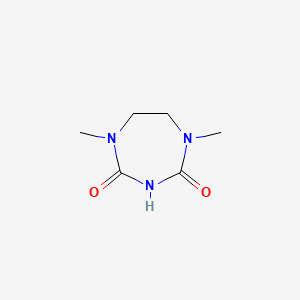

![[Bis(2-amino-2-oxoethyl)amino]acetic acid](/img/structure/B14674023.png)


![5,6-Dimethylidene-2,3-diazabicyclo[2.2.2]oct-2-ene](/img/structure/B14674031.png)
![1-[(2-Chlorophenyl)methyl]pyridin-1-ium chloride](/img/structure/B14674037.png)
